molecular formula C12H12ClFO4 B7993654 O1-[2-(3-Chloro-5-fluorophenyl)ethyl] O2-ethyl oxalate

O1-[2-(3-Chloro-5-fluorophenyl)ethyl] O2-ethyl oxalate

Cat. No.: B7993654
M. Wt: 274.67 g/mol
InChI Key: LWGKQUFEAUAMQC-UHFFFAOYSA-N
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Description

O1-[2-(3-Chloro-5-fluorophenyl)ethyl] O2-ethyl oxalate is an organic compound with the molecular formula C12H12ClFO4 This compound is characterized by the presence of a chloro-fluorophenyl group attached to an ethyl chain, which is further linked to an oxalate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O1-[2-(3-Chloro-5-fluorophenyl)ethyl] O2-ethyl oxalate typically involves the esterification of oxalic acid with the corresponding alcohol derivative. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

O1-[2-(3-Chloro-5-fluorophenyl)ethyl] O2-ethyl oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxalate ester to alcohols or aldehydes.

    Substitution: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

O1-[2-(3-Chloro-5-fluorophenyl)ethyl] O2-ethyl oxalate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which O1-[2-(3-Chloro-5-fluorophenyl)ethyl] O2-ethyl oxalate exerts its effects involves interactions with specific molecular targets. The chloro and fluoro groups on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors. The oxalate ester moiety may also play a role in modulating the compound’s reactivity and stability. Detailed studies on the molecular pathways involved are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • O1-[2-(3-Chlorophenyl)ethyl] O2-ethyl oxalate
  • O1-[2-(3-Fluorophenyl)ethyl] O2-ethyl oxalate
  • O1-[2-(3-Bromophenyl)ethyl] O2-ethyl oxalate

Uniqueness

O1-[2-(3-Chloro-5-fluorophenyl)ethyl] O2-ethyl oxalate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring This dual substitution can significantly influence the compound’s chemical reactivity and biological activity compared to similar compounds with only one halogen substituent

Properties

IUPAC Name

2-O-[2-(3-chloro-5-fluorophenyl)ethyl] 1-O-ethyl oxalate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClFO4/c1-2-17-11(15)12(16)18-4-3-8-5-9(13)7-10(14)6-8/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGKQUFEAUAMQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)OCCC1=CC(=CC(=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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